

Physical and chemical properties of dimethyl anthranilate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Methylantranilate

Cat. No.: B085802

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Anthranilate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl anthranilate, also known by its IUPAC name Methyl 2-(methylamino)benzoate, is an aromatic ester with the chemical formula C₉H₁₁NO₂.^[1] It is a compound of significant interest across various scientific and industrial sectors, including the flavor, fragrance, and pharmaceutical industries.^{[2][3]} Naturally occurring as a major constituent in petitgrain mandarin essential oil, it is recognized for its characteristic sweet, fruity, grape-like aroma with nuances of orange blossom and neroli.^{[4][5]}

Chemically, it is the methyl ester of N-methylantranilic acid.^[6] Unlike its close relative, methyl anthranilate, dimethyl anthranilate does not form Schiff bases with aldehydes, which contributes to its greater stability and lack of discoloration in fragrance and flavor formulations.^{[7][8]} This technical guide provides a comprehensive overview of the core physical and chemical properties of dimethyl anthranilate, detailed experimental protocols for their determination, and insights into its synthesis and potential biological interactions, tailored for a scientific audience.

Physical and Chemical Properties

The physical and chemical characteristics of dimethyl anthranilate are crucial for its application in various fields. These properties have been compiled from various sources and are summarized below.

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative physical and chemical properties of dimethyl anthranilate for easy reference and comparison.

Property	Value	Units	References
Molecular Identity			
IUPAC Name	Methyl 2-(methylamino)benzoate	-	[1]
Synonyms	Methyl N-methylantranilate, DMA	-	[9] [10]
CAS Number	85-91-6	-	[1] [9]
Molecular Formula	C ₉ H ₁₁ NO ₂	-	[1] [4]
Molecular Weight	165.19	g/mol	[4] [9]
Physical Properties			
Appearance	Colorless to pale yellow or orange liquid	-	[1] [4]
Odor	Fruity, grape-like, orange blossom, mandarin	-	[1] [11]
Melting Point	17 - 19.5	°C	[1] [9] [12]
Boiling Point	255 - 256	°C (at 760 mmHg)	[1] [4] [7] [9]
	130 - 131	°C (at 13 mmHg)	[7]
Density	1.125 - 1.138	g/mL (at 25 °C)	[1] [4] [9]
Refractive Index	1.5770 - 1.5810	n _{20/D}	[1] [4] [7] [9]
Flash Point	>110 (>230)	°C (°F)	[1] [7]
Vapor Pressure	0.007 - 0.0195	mmHg (at 25 °C)	[4] [7]
Solubility & Stability			
Water Solubility	Slightly soluble	-	[1] [10]

Solvent Solubility	Soluble in alcohol, fixed oils, ethanol, DMSO, diethyl ether	-	[7][13][14]
Stability	Stable under normal conditions. Can color over time.	-	[4]
Reactivity	Does not form Schiff bases with aldehydes.	-	[7][8]
Acid Value	≤ 1.0	mg KOH/g	[1][7]

Chemical Reactivity and Stability

Dimethyl anthranilate is a relatively stable compound under recommended storage conditions, which include cool, dry environments in tightly sealed containers, protected from heat and light. [1][7] A key chemical feature that distinguishes it from methyl anthranilate is its resistance to forming Schiff bases with aldehydes.[7][8] This lack of reactivity with aldehydic compounds prevents the discoloration (browning) that is often observed with methyl anthranilate, making dimethyl anthranilate a more stable ingredient in complex fragrance and flavor formulations.[5] However, it can still color over time and may be unstable in highly acidic or basic products.[4]

Experimental Protocols

Accurate determination of the physicochemical properties of dimethyl anthranilate is essential for quality control and research. The following sections detail the standard methodologies for measuring its key properties.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically 0.5-1.0°C) indicates high purity, while impurities lead to a depressed and broadened melting range.[1][12]

- Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[1][12]

- Procedure:
 - Ensure the dimethyl anthranilate sample is solidified and finely powdered.
 - Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[13]
 - Place the capillary tube into the heating block of the melting point apparatus.[1]
 - Heat the sample rapidly to determine an approximate melting point. Allow the apparatus to cool.
 - Perform a second, careful determination by heating slowly, at a rate of approximately 1-2°C per minute, near the expected melting point.[12]
 - Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[1][14] The melting range is T1-T2.

Boiling Point Determination (Micro Scale Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.[15]

- Apparatus: Thiele tube or melting point apparatus, small test tube (fusion tube), capillary tube (sealed at one end), thermometer, heating source (oil bath or heating block).[5][16]
- Procedure:
 - Add a few milliliters of liquid dimethyl anthranilate to the fusion tube.[5]
 - Place a capillary tube, with its open end down, into the liquid.[16]
 - Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb.
 - Heat the apparatus gently. A stream of bubbles will emerge from the capillary tube as the air inside expands and then as the liquid boils.[15][17]

- Continue heating until a rapid and continuous stream of bubbles is observed.[17]
- Remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[17]

Density Measurement (Pycnometer Method)

A pycnometer is a flask with a precisely known volume used for accurate density measurements of liquids.[18][19]

- Apparatus: Pycnometer, analytical balance, thermostatic bath.[2][18]
- Procedure:
 - Thoroughly clean and dry the pycnometer and weigh it empty on an analytical balance (M1).[18][19]
 - Fill the pycnometer with distilled water of a known temperature and density. Ensure the capillary in the stopper is also filled and no air bubbles are present.[18]
 - Place the filled pycnometer in a thermostatic bath at the calibration temperature (e.g., 25°C) to allow for thermal equilibrium.[18]
 - Dry the exterior completely and weigh the water-filled pycnometer (M2).
 - Repeat the procedure with dimethyl anthranilate, weighing the pycnometer filled with the sample (M3).
 - The density (ρ) is calculated using the formula: $\rho_{\text{sample}} = [(M3 - M1) / (M2 - M1)] * \rho_{\text{water}}$

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through the substance and is a valuable physical constant for identification and purity assessment.[4][20]

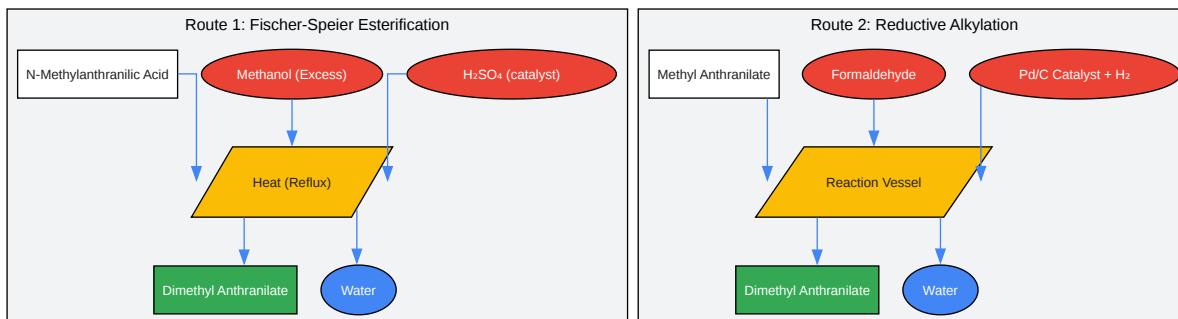
- Apparatus: Abbe refractometer, constant temperature water bath, light source (e.g., sodium D line), disposable pipette.[4][21]
- Procedure:
 - Ensure the refractometer prisms are clean and dry.[20]
 - Calibrate the instrument using a standard of known refractive index, such as distilled water ($n_D = 1.3330$ at 20°C).[20]
 - Using a pipette, place a few drops of dimethyl anthranilate onto the surface of the measuring prism.[9]
 - Close the prisms gently. The liquid should form a thin, uniform film.
 - Allow the sample to reach thermal equilibrium with the prisms, which are maintained at a constant temperature (e.g., 20°C) by the water bath.[20]
 - Look through the eyepiece and adjust the measurement knob until the boundary line (the interface between the light and dark regions) is centered on the crosshairs.[22]
 - Adjust the color compensation knob to eliminate any color fringe at the boundary, making the line sharp and clear.[22]
 - Read the refractive index value from the instrument's scale.

Spectroscopic Analysis Protocols

- FT-IR Spectroscopy: To obtain an infrared spectrum of liquid dimethyl anthranilate, the neat liquid method is used. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[3][23] The plates are then placed in the spectrometer's sample holder. A background spectrum of the empty plates is recorded first and subtracted from the sample spectrum.[7]
- NMR Spectroscopy: For ^1H and ^{13}C NMR analysis, a sample of dimethyl anthranilate (typically 5-20 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.[21] The choice of solvent is critical to avoid overlapping signals. A small

amount of a reference standard, such as tetramethylsilane (TMS), may be added. The tube is placed in the NMR spectrometer to acquire the spectra.

- GC-MS (Gas Chromatography-Mass Spectrometry): For purity analysis and structural confirmation, a dilute solution of dimethyl anthranilate is prepared in a volatile organic solvent (e.g., acetone or dichloromethane). This solution is injected into the GC-MS system. The gas chromatograph separates the components of the sample, which are then ionized and analyzed by the mass spectrometer to produce a mass spectrum for each component. [24]

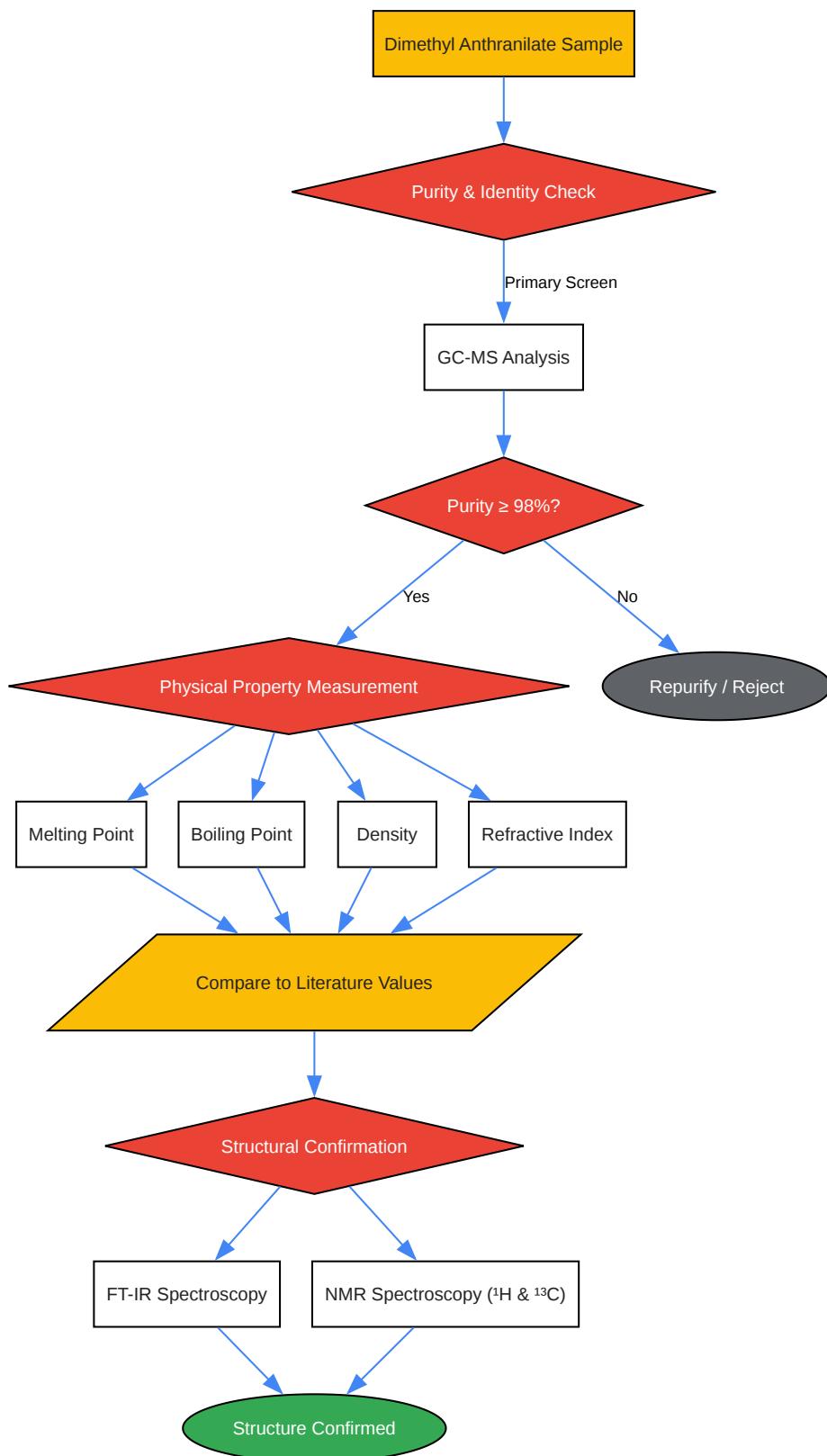

Synthesis and Mechanistic Pathways

Understanding the synthesis and potential biological interactions of dimethyl anthranilate is vital for its application in drug development and other research fields.

Synthesis of Dimethyl Anthranilate

Dimethyl anthranilate can be synthesized through several routes. The two most common laboratory and industrial methods are the esterification of N-methylantranilic acid and the methylation of methyl anthranilate.[25]

- Esterification of N-methylantranilic Acid: This is a classic Fischer-Speier esterification. N-methylantranilic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H_2SO_4) or p-toluenesulfonic acid (p-TsOH). The mixture is heated under reflux to drive the reaction towards the formation of the methyl ester product. [26]
- Methylation of Methyl Anthranilate: This method involves the N-methylation of methyl anthranilate. Reagents like dimethyl sulfate can be used for this purpose.[27] An alternative and often preferred method is reductive alkylation, where methyl anthranilate is reacted with formaldehyde to form an intermediate Schiff base, which is then reduced in situ using a hydrogenation catalyst (e.g., Palladium on carbon) and hydrogen gas to yield dimethyl anthranilate.[28]



[Click to download full resolution via product page](#)

Caption: Common synthetic routes to Dimethyl Anthranilate.

Experimental Workflow for Characterization

A logical workflow is followed to confirm the identity and purity of a synthesized or commercial sample of dimethyl anthranilate.

[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for chemical characterization.

Potential Biological Signaling

While dimethyl anthranilate is primarily used for its aromatic properties, related compounds have shown biological activity, suggesting potential avenues for research. For instance, studies on methyl anthranilate indicate it can modulate melanogenesis by suppressing cAMP production, which in turn downregulates key enzymes like tyrosinase.^[8] Furthermore, dimethyl anthranilate has been investigated for potential antinociceptive (pain relief) effects, possibly through interaction with TRP (Transient Receptor Potential) channels, similar to other sensory compounds.^[29] It is also known to be phototoxic in human skin cells upon exposure to UVA radiation, a mechanism involving the generation of reactive oxygen species (ROS).^[29] This highlights the importance of understanding its interaction with biological pathways for drug development and safety assessment.

Applications in Research and Drug Development

Dimethyl anthranilate's applications extend beyond flavors and fragrances.

- **Pharmaceutical Intermediate:** It serves as a valuable building block in organic synthesis. For example, it is used as an intermediate in the production of the tricyclic antidepressant Dibenzepin.^{[16][30]}
- **Research Chemical:** Its potential to interact with biological pathways, such as those involved in pain sensation, makes it a compound of interest for research into new analgesics.^{[1][25]}
- **Agrochemicals:** Like the related methyl anthranilate, it has applications as an effective bird repellent, protecting crops from damage.^{[16][31]}
- **Analytical Standards:** In food science, it can be used as an analytical marker to differentiate between certain types of citrus products.^[23]

Safety and Handling

According to Safety Data Sheets (SDS), dimethyl anthranilate may be harmful if swallowed and can cause skin and serious eye irritation.^{[32][26][29]} It is a combustible liquid.^[33] Proper handling procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses and gloves.^[32] It should be stored in a cool, dry, well-ventilated area away from heat and strong oxidizing agents.^{[1][34]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. ised-isde.canada.ca [ised-isde.canada.ca]
- 3. researchgate.net [researchgate.net]
- 4. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. quora.com [quora.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Methylanthranilate, a Food Fragrance Attenuates Skin Pigmentation through Downregulation of Melanogenic Enzymes by cAMP Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. engineerfix.com [engineerfix.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 13. byjus.com [byjus.com]
- 14. pennwest.edu [pennwest.edu]
- 15. chemconnections.org [chemconnections.org]
- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 17. uomus.edu.iq [uomus.edu.iq]
- 18. scientificlabs.co.uk [scientificlabs.co.uk]
- 19. fpharm.uniba.sk [fpharm.uniba.sk]

- 20. hinotek.com [hinotek.com]
- 21. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 22. m.youtube.com [m.youtube.com]
- 23. orgchemboulder.com [orgchemboulder.com]
- 24. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 25. innospk.com [innospk.com]
- 26. benchchem.com [benchchem.com]
- 27. GB2236318A - Process for preparing pure N-methyl-anthranilic acid methylester - Google Patents [patents.google.com]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. Buy Dimethyl Anthranilate | CAS 85-91-6 [punagri.com]
- 31. memphis.edu [memphis.edu]
- 32. etamu.edu [etamu.edu]
- 33. drawellanalytical.com [drawellanalytical.com]
- 34. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [Physical and chemical properties of dimethyl anthranilate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085802#physical-and-chemical-properties-of-dimethyl-anthranilate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com